7-hydroxy-2-oxo-2H-chromene-3-carboxamide

Vue d'ensemble

Description

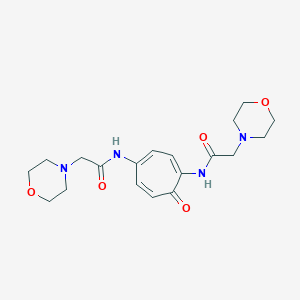

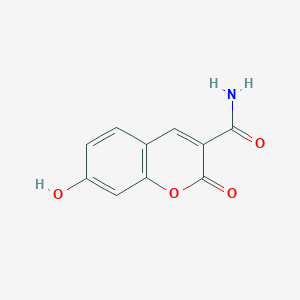

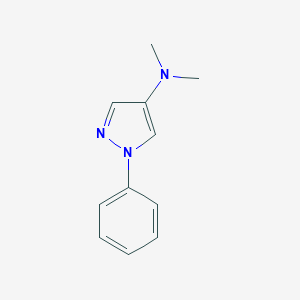

7-Hydroxy-2-oxo-2H-chromene-3-carboxamide is an organic compound with the molecular formula C10H7NO4 . It belongs to the class of organic compounds known as 7-hydroxycoumarins, which are coumarins that contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .

Synthesis Analysis

The synthesis of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide and its derivatives has been reported in several studies. For instance, it was found that in acidic anhydrous media (glacial acetic acid or acetic anhydride), 2-(N-substituted imino)chromenes reacted intramolecularly to produce expected derivatives in good yields . Another study reported the preparation of 7-hydroxy coumarin via the Knoevenagel reaction .Molecular Structure Analysis

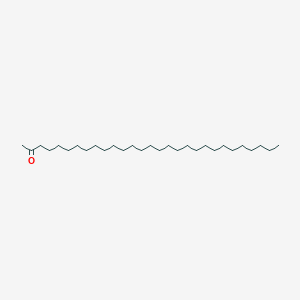

The molecular structure of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide consists of a chromene ring attached to a carboxamide group. The average mass of the molecule is 205.167 Da, and the monoisotopic mass is 205.037506 Da .Chemical Reactions Analysis

While specific chemical reactions involving 7-hydroxy-2-oxo-2H-chromene-3-carboxamide are not detailed in the search results, the compound is likely to participate in reactions typical of coumarins and carboxamides. For instance, it might undergo hydrolysis under acidic or basic conditions, or participate in condensation reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide include a molecular weight of 205.17 . Other properties such as boiling point, density, and acidity coefficient are not available in the search results .Applications De Recherche Scientifique

Chemical Structure and Polymorphism

7-Hydroxy-2-oxo-2H-chromene-3-carboxamide exhibits interesting structural properties, including crystallization in different space groups and the presence of anti-rotamer conformation about the C-N bond. Such characteristics are significant for understanding molecular interactions and designing derivatives with enhanced properties (Reis et al., 2013).

Inhibitory Activity and Anticancer Potential

Studies have shown that derivatives of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide exhibit selective inhibition of tumor-associated human carbonic anhydrase isoforms, CA IX and CA XII. This selective inhibition suggests potential applications in developing anticancer therapies, with some compounds demonstrating sub-micromolar potency (Thacker et al., 2019).

Fluorescence Properties

Certain derivatives of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide show excellent fluorescence in both ethanol solution and solid state, which can be leveraged in molecular recognition and sensor technologies (Shi et al., 2017).

Synthesis and Antimicrobial Activity

Efficient synthesis methods have been developed for derivatives of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide, showing notable antimicrobial activities. These findings open avenues for pharmaceutical applications, particularly in developing new antimicrobial agents (El-Shaaer, 2012).

Detection of Hydroxyl Radicals

A novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator has been synthesized using 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. This compound could be crucial in detecting hydroxyl radicals produced in various biological and chemical processes (Singh et al., 2008).

Metal Ion Complexation and Electrochemical Studies

Studies demonstrate the potential of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide derivatives in forming complexes with various metals, including copper, cobalt, and nickel. These complexes have interesting structural and electrochemical properties, highlighting their potential in material science and catalysis (Myannik et al., 2018).

Plant Coumarins Synthesis

The compound has been used in the synthesis of plant coumarins, demonstrating its versatility in organic synthesis and potential applications in pharmaceuticals and agrochemicals (Zakharov et al., 2019).

Orientations Futures

The future directions for research on 7-hydroxy-2-oxo-2H-chromene-3-carboxamide could include further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, it would be interesting to investigate the potential therapeutic applications of this compound .

Propriétés

IUPAC Name |

7-hydroxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-9(13)7-3-5-1-2-6(12)4-8(5)15-10(7)14/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZLQUPVYNFBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419901 | |

| Record name | 7-hydroxy-2-oxo-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19088-69-8 | |

| Record name | 7-hydroxy-2-oxo-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)

![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)